molecular formula C4H3ClN2OS B1375378 5-Chlorothiazole-4-carboxamide CAS No. 1006047-44-4

5-Chlorothiazole-4-carboxamide

Cat. No.: B1375378
CAS No.: 1006047-44-4
M. Wt: 162.6 g/mol
InChI Key: HWBZEMHGDOEIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothiazole-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 5 and a carboxamide group (-CONH₂) at position 4. The thiazole core, a five-membered ring containing nitrogen and sulfur atoms, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

5-chloro-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBZEMHGDOEIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-4-carboxamide typically involves the reaction of 5-chlorothiazole with a suitable amide-forming reagent. One common method is the reaction of 5-chlorothiazole with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), bases (sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (tetrahydrofuran, ether).

Major Products Formed:

    Substitution Reactions: Substituted thiazole derivatives.

    Oxidation Reactions: Sulfoxides, sulfones.

    Reduction Reactions: Reduced amide derivatives.

Scientific Research Applications

5-Chlorothiazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chlorothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes. The compound’s ability to interact with these targets can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 5-Chlorothiazole-4-carboxamide

Key derivatives and their properties are summarized below:

Compound Name CAS Number Molecular Formula Structural Features Similarity Score Key Properties
Ethyl 5-chlorothiazole-4-carboxylate 425392-45-6 C₆H₆ClNO₂S Ethyl ester at C4; Cl at C5 0.92 Higher lipophilicity; ester hydrolysis
Methyl 5-chlorothiazole-4-carboxylate 1784463-68-8 C₅H₄ClNO₂S Methyl ester at C4; Cl at C5 0.90 Enhanced metabolic stability
2,5-Dichlorothiazole-4-carboxylic acid 127426-30-6 C₄HCl₂NO₂S Carboxylic acid at C4; Cl at C2 and C5 0.91 Increased acidity; H-bonding capacity
Methyl 2-amino-5-chlorothiazole-4-carboxylate 914348-76-8 C₅H₅ClN₂O₂S Amino at C2; methyl ester at C4; Cl at C5 0.81 Improved solubility; nucleophilic sites

Key Observations:

  • Chlorine Substitution : The chlorine atom at C5 stabilizes the thiazole ring via electron-withdrawing effects, enhancing resistance to oxidation. Derivatives with additional halogens (e.g., 2,5-Dichlorothiazole-4-carboxylic acid) exhibit stronger electrophilic character, favoring reactions with nucleophiles .

Comparison with Pyrazole-Based Carboxamides

Pyrazole carboxamides (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide from ) share the carboxamide moiety but differ in core structure. The pyrazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to thiazole:

  • Bioactivity : Pyrazole derivatives often exhibit enhanced anti-inflammatory or antimicrobial activity due to improved π-π stacking with biological targets .
  • Substituent Flexibility : Electron-withdrawing groups (e.g., -Cl, -Br) on pyrazole rings increase metabolic stability, whereas electron-donating groups (e.g., -OMe) improve solubility .

Pharmacological Relevance

Chlorodenafil’s structure includes a chlorinated phenyl group, underscoring the role of halogens in enhancing binding affinity to phosphodiesterase enzymes .

Biological Activity

5-Chlorothiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This structural configuration is crucial for its biological activity, as it allows the compound to interact with various biological macromolecules.

Chemical Formula : C5_5H4_4ClN3_3O

The biological activity of this compound is attributed to its ability to modulate several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, including serine acetyltransferase, which is critical for cysteine biosynthesis.
  • Receptor Binding : It interacts with various receptors, potentially influencing cell signaling pathways and gene expression .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Biological Activities

The compound's biological activities can be categorized as follows:

Antitumor Activity

This compound demonstrates promising antitumor effects against various cancer cell lines. A study highlighted its efficacy against colon, melanoma, renal, and breast cancer cell lines, showcasing moderate to high cytotoxicity .

Table 1: Antitumor Activity of this compound

Cancer Cell LineIC50 (µM)GI (%)
Colon Cancer (HT29)0.131.4
Melanoma (A375)0.0625.2
Renal Cancer (TK-10)0.234.7
Breast Cancer (MCF7)0.1529.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study conducted on the effects of this compound on A375 melanoma cells demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound induced apoptosis through the activation of caspase pathways, leading to increased apoptotic fractions in treated cells .
  • Antimicrobial Study : In another investigation, the compound was tested against a panel of bacterial and fungal pathogens. Results indicated that it effectively inhibited the growth of resistant strains, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections .
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target enzymes involved in metabolic processes, suggesting a specific mode of action that could be exploited for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorothiazole-4-carboxamide
Reactant of Route 2
5-Chlorothiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.